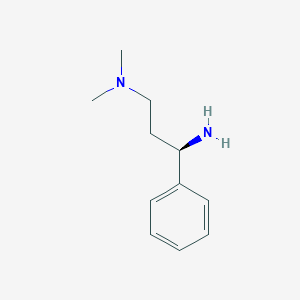
2-(2-Bromopyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopyridin-3-yl)ethanol: is an organic compound with the molecular formula C7H8BrNO . It consists of a pyridine ring substituted with a bromine atom at the 2-position and an ethanol group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopyridin-3-yl)ethanol typically involves the bromination of 3-pyridineethanol. One common method is the direct bromination of 3-pyridineethanol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol, and Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: 2-(2-Bromopyridin-3-yl)acetaldehyde or 2-(2-Bromopyridin-3-yl)acetic acid.
Reduction: 2-(2-Pyridin-3-yl)ethanol.
Substitution: 2-(2-Azidopyridin-3-yl)ethanol, 2-(2-Methoxypyridin-3-yl)ethanol, and 2-(2-Alkylpyridin-3-yl)ethanol.
Scientific Research Applications
2-(2-Bromopyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromopyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved vary depending on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromopyridin-2-yl)ethanol
- 2-(4-Bromopyridin-3-yl)ethanol
- 2-(2-Chloropyridin-3-yl)ethanol
- 2-(2-Fluoropyridin-3-yl)ethanol
Uniqueness
2-(2-Bromopyridin-3-yl)ethanol is unique due to the specific positioning of the bromine atom and the ethanol group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the bromine atom at the 2-position can participate in specific substitution reactions that may not be feasible with other halogenated derivatives .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(2-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 |
InChI Key |
YSPJVAIVXMTYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




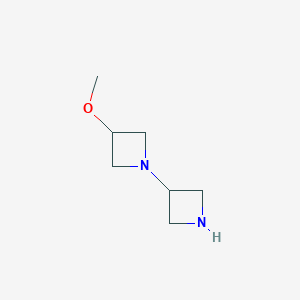

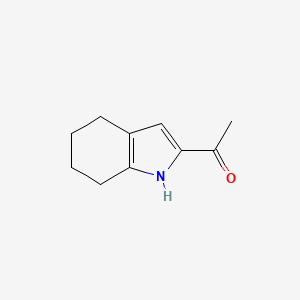
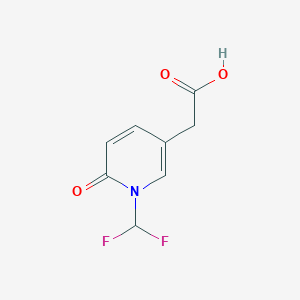
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)
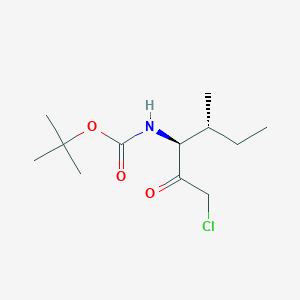

![Rel-(1aR,2aR,5aR,5bS)-Hexahydro-4H-oxireno[3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B13121590.png)
![N-[4-[[[3-Amino-3-[(aminosulfonyl)amino]-2-propen-1-yl]thio]methyl]-2-thiazolyl]-guanidine](/img/structure/B13121600.png)


